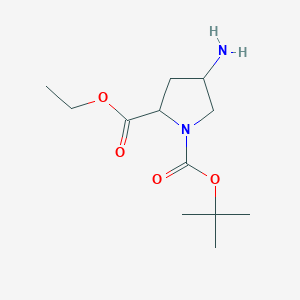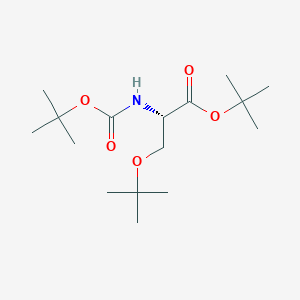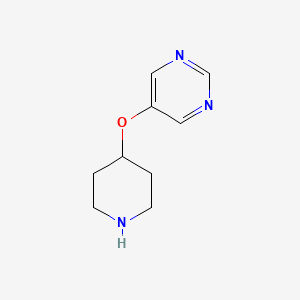
Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(4-Bromo-2-nitrofenil)-2-(dimetoxi fosforil)acetato de metilo es un compuesto orgánico que presenta un grupo nitrofenilo bromado y una porción de acetato de dimetoxi fosforil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-Bromo-2-nitrofenil)-2-(dimetoxi fosforil)acetato de metilo generalmente involucra reacciones orgánicas de varios pasos. Una ruta posible podría comenzar con la bromación de un precursor nitrofenilo, seguida de reacciones de esterificación y fosforilación. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, deberían optimizarse para cada paso para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto requeriría un control cuidadoso de los parámetros de reacción y los procesos de purificación para garantizar la consistencia y la calidad. Las técnicas como la química de flujo continuo podrían emplearse para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(4-Bromo-2-nitrofenil)-2-(dimetoxi fosforil)acetato de metilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a una amina en condiciones apropiadas.
Reducción: El átomo de bromo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Sustitución: El grupo éster se puede hidrolizar para formar el ácido carboxílico correspondiente.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de aluminio y litio o hidrogenación catalítica.
Sustitución: Nucleófilos como metóxido de sodio o terc-butóxido de potasio.
Principales Productos Formados
Oxidación: Formación de derivados nitro.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de fenilo sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Posible uso en ensayos bioquímicos o como sonda en estudios de biología molecular.
Medicina: Investigado por sus posibles propiedades farmacológicas.
Industria: Se utiliza en el desarrollo de productos químicos o materiales especiales.
Mecanismo De Acción
El mecanismo por el cual el 2-(4-Bromo-2-nitrofenil)-2-(dimetoxi fosforil)acetato de metilo ejerce sus efectos dependería de su aplicación específica. Por ejemplo, en un contexto bioquímico, podría interactuar con enzimas o receptores específicos, modulando su actividad. Los objetivos moleculares y las vías involucradas deberían aclararse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(4-Cloro-2-nitrofenil)-2-(dimetoxi fosforil)acetato de metilo
- 2-(4-Fluoro-2-nitrofenil)-2-(dimetoxi fosforil)acetato de metilo
- 2-(4-Yodo-2-nitrofenil)-2-(dimetoxi fosforil)acetato de metilo
Unicidad
El 2-(4-Bromo-2-nitrofenil)-2-(dimetoxi fosforil)acetato de metilo es único debido a la presencia del átomo de bromo, que puede influir en su reactividad e interacciones en comparación con sus análogos cloro, flúor y yodo. Esta singularidad se puede aprovechar en reacciones químicas o aplicaciones específicas donde las propiedades del átomo de bromo son ventajosas.
Propiedades
Fórmula molecular |
C11H13BrNO7P |
|---|---|
Peso molecular |
382.10 g/mol |
Nombre IUPAC |
methyl 2-(4-bromo-2-nitrophenyl)-2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C11H13BrNO7P/c1-18-11(14)10(21(17,19-2)20-3)8-5-4-7(12)6-9(8)13(15)16/h4-6,10H,1-3H3 |
Clave InChI |
XIRAHLCXPAIGEO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)

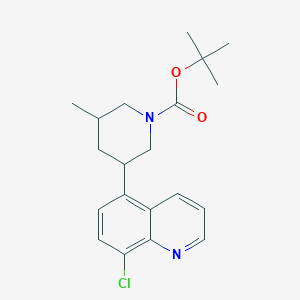
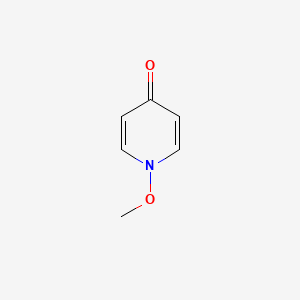
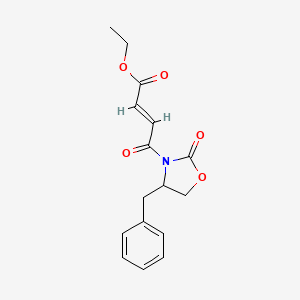
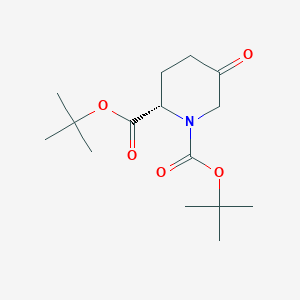


![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B12280540.png)
